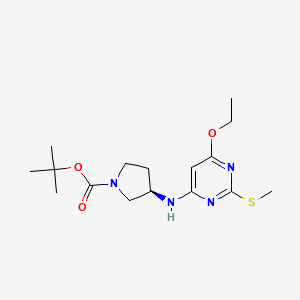

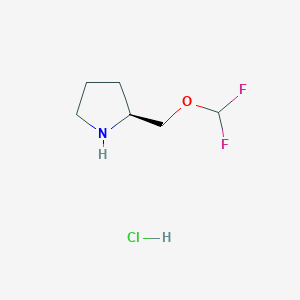

(S)-2-((Difluoromethoxy)methyl)pyrrolidine hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolidine is a heterocyclic amine used as a building block or base in pharmaceutical and fine chemical manufacturing . It’s a key motif in many drugs . The development of ionic liquid crystals (ILCs) using pyrrolidinium cation has received considerable interest due to their higher electrochemical stability .

Synthesis Analysis

The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of resulting pyrroline produced the pyrolinium moiety . This process is part of the synthesis of a new class of pyrrolinium-based ionic liquid crystals .

Molecular Structure Analysis

Pyrrolidine rings are part of the structure of many pharmaceuticals . These rings can exhibit differing dynamics in crystallographically distinct situations .

Chemical Reactions Analysis

The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of resulting pyrroline, leads to the formation of the pyrolinium moiety . This moiety serves as the unprecedented polar head of the mesogens .

Physical And Chemical Properties Analysis

Pyrrolidine is a colorless to slightly yellow gas with a pungent, irritating odor . It’s used in the development of ionic liquid crystals (ILCs) using pyrrolidinium cation .

Aplicaciones Científicas De Investigación

Chiral Pyrrolidine Functionalized Metal–Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Chiral pyrrolidine functionalized MOFs and COFs have been synthesized using compounds like “(2S)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride”. These materials are superior due to their crystalline structure, rational designable and tunable framework . They are used as novel heterogeneous catalysts and provide a platform to mimic and explore the catalytic processes in a biological system .

Asymmetric Reactions

The compound is considered an excellent, efficient, and versatile organocatalyst for various asymmetric reactions . It has been used in aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes .

Demethylation of Methyl Aryl Ethers

The compound can be used in the demethylation of methyl aryl ethers. This process is carried out in high yields using pyridine hydrochloride in the absence of solvent under microwave irradiation .

Asymmetric Hydrogenation

The compound can be used in asymmetric hydrogenation and asymmetric transfer hydrogenation . The catalytic behavior of 3d metals is significantly different from that of 4d and 5d metals .

Cycloaddition Reactions

Fluorinated diazoalkanes, which can be derived from the compound, have been used in cycloaddition reactions . These reactions have been studied to understand the subtle differences between diverse fluorinated diazo compounds .

Urinary Tract Infection Research

Although not directly related to the compound, the term “AT23502” is also associated with a strain of Escherichia coli used in urinary tract infection research .

Mecanismo De Acción

Safety and Hazards

Hydrochloric acid, which could be a component of “(S)-2-((Difluoromethoxy)methyl)pyrrolidine hcl”, is corrosive, and concentrated forms often release acidic mists upon reaction with other substances that are also dangerous . If the acid or mist come into contact with the skin, eyes, or internal organs, the damage can be irreversible or even fatal in severe cases .

Direcciones Futuras

The development of ionic liquid crystals (ILCs) using pyrrolidinium cation has received considerable interest due to their higher electrochemical stability . These ionic mesogens having a partially unsaturated pyrrolidine ring were found to stabilize numerous mesophases over a wide thermal range . This suggests potential future directions in the development of new materials with unique properties.

Propiedades

IUPAC Name |

(2S)-2-(difluoromethoxymethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXUAKBWGJJYCT-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2470280-38-5 |

Source

|

| Record name | (2S)-2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2807666.png)

![[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2807667.png)

![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)

![6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2807679.png)

![1-[2-({[(4-fluorobenzyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2807683.png)

![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)